molecular formula C28H19NO B15332996 N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine

Katalognummer: B15332996
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: XJBIBIILJCLVHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine is a complex organic compound with the molecular formula C28H19NO. It is known for its unique structure, which combines a biphenyl group with a naphtho[1,2-b]benzofuran moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine typically involves a multi-step process. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule . The starting materials for this synthesis are often prepared via a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of metal complex catalysis is common in the synthesis of related compounds .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes reactions where an atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other naphtho[1,2-b]benzofuran derivatives and biphenyl-containing molecules. Examples include:

Uniqueness

N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine is unique due to its specific structural combination of biphenyl and naphtho[1,2-b]benzofuran. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C28H19NO

Molekulargewicht

385.5 g/mol

IUPAC-Name

N-(4-phenylphenyl)naphtho[1,2-b][1]benzofuran-9-amine

InChI

InChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-13-22(14-11-20)29-23-15-17-25-26-16-12-21-8-4-5-9-24(21)28(26)30-27(25)18-23/h1-18,29H

InChI-Schlüssel

XJBIBIILJCLVHN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=C(O4)C6=CC=CC=C6C=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.